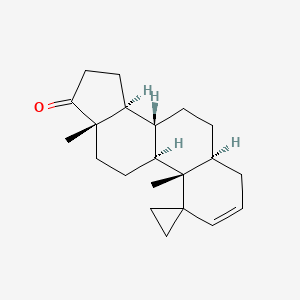
1,1-Ethylene-5alpha-androst-2-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1-Ethylene-5alpha-androst-2-en-17-one involves several steps, starting from commercially available steroids. The synthetic route typically includes the formation of the cyclopropane ring at the 1,1-position of the androstane skeleton. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
1,1-Ethylene-5alpha-androst-2-en-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the 2-en position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Ethylene-5alpha-androst-2-en-17-one has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the study of steroidal compounds.
Biology: The compound is studied for its role as a pheromone in certain animals, such as elephants and boars.
Industry: It is used in the development of dietary supplements and performance-enhancing products.
Mechanism of Action
The mechanism of action of 1,1-Ethylene-5alpha-androst-2-en-17-one involves its interaction with androgen receptors in the body. As a derivative of dihydrotestosterone, it binds to these receptors, leading to the activation of specific genes that promote anabolic effects, such as muscle growth and increased strength . The molecular targets include androgen receptors in muscle tissues, and the pathways involved are related to protein synthesis and muscle hypertrophy .
Comparison with Similar Compounds
1,1-Ethylene-5alpha-androst-2-en-17-one is similar to other anabolic-androgenic steroids, such as:
5alpha-Androst-2-en-17-one: Another derivative of dihydrotestosterone with similar anabolic properties.
Androsterone: A weaker androgen with a potency approximately 1/7 that of testosterone.
Desoxymethyltestosterone: A designer steroid with a similar chemical structure and anabolic effects. The uniqueness of this compound lies in its specific structural modifications, which may enhance its anabolic effects and reduce androgenic side effects.
Properties
Molecular Formula |
C21H30O |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethylspiro[5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-1,1'-cyclopropane]-17-one |
InChI |
InChI=1S/C21H30O/c1-19-11-9-17-15(16(19)7-8-18(19)22)6-5-14-4-3-10-21(12-13-21)20(14,17)2/h3,10,14-17H,4-9,11-13H2,1-2H3/t14-,15+,16+,17+,19+,20+/m1/s1 |
InChI Key |
KQTZUFIFDBSGIH-YLQUGHGXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C5(CC5)C=CC4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C5(CC5)C=CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


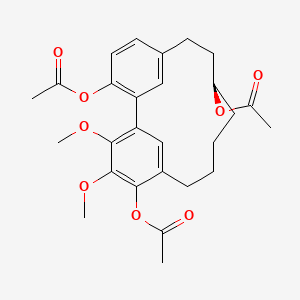
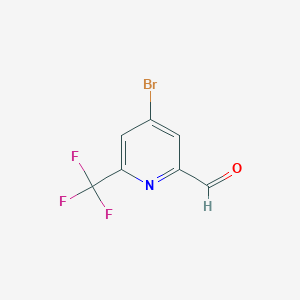
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
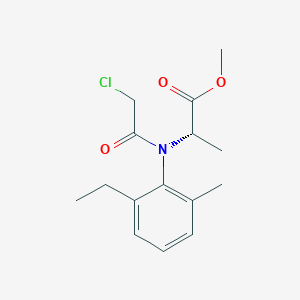
![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
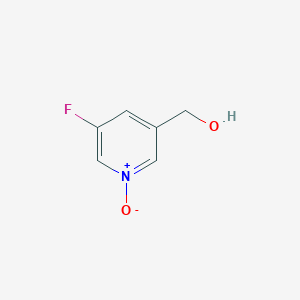

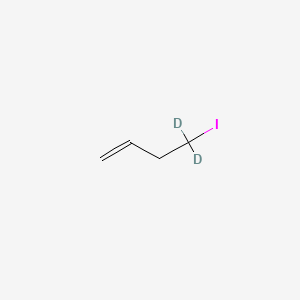
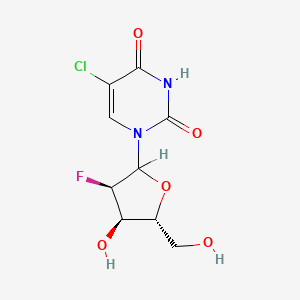
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)

![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
